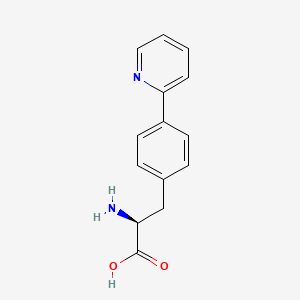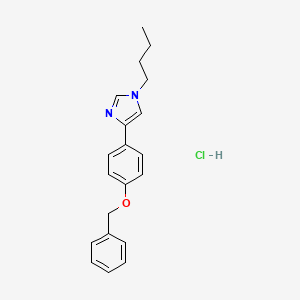
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is a synthetic organic compound that belongs to the imidazole family. This compound is characterized by the presence of an imidazole ring substituted with a 4-(p-benzyloxyphenyl) group and a 1-butyl chain, with the hydrochloride salt form enhancing its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride typically involves the following steps:
Formation of 4-(p-benzyloxyphenyl)imidazole: This step involves the reaction of 4-(p-benzyloxyphenyl)amine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
Alkylation: The imidazole derivative is then alkylated using 1-bromobutane in the presence of a base such as potassium carbonate to introduce the 1-butyl group.
Hydrochloride Salt Formation: The final step involves the treatment of the alkylated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Electrophiles or nucleophiles; solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The compound can also interact with cellular pathways, modulating biological processes and exerting its effects.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)aniline hydrochloride: Similar structure with an aniline group instead of an imidazole ring.
4-(Benzyloxy)phenol: Lacks the imidazole ring and butyl chain, used in different applications.
4-Benzyloxyphenylhydrazine hydrochloride: Contains a hydrazine group, used in different synthetic applications.
Uniqueness
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is unique due to the presence of both the imidazole ring and the 4-(p-benzyloxyphenyl) group, which confer specific chemical properties and biological activities
特性
CAS番号 |
33624-74-7 |
|---|---|
分子式 |
C20H23ClN2O |
分子量 |
342.9 g/mol |
IUPAC名 |
1-butyl-4-(4-phenylmethoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-2-3-13-22-14-20(21-16-22)18-9-11-19(12-10-18)23-15-17-7-5-4-6-8-17;/h4-12,14,16H,2-3,13,15H2,1H3;1H |
InChIキー |
OSMQQWHIFVAFCQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
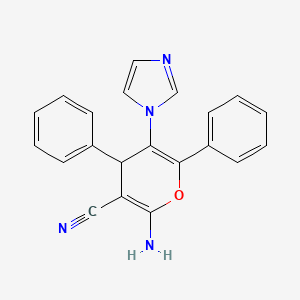
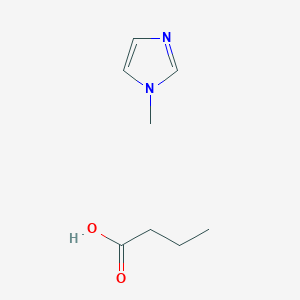
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)

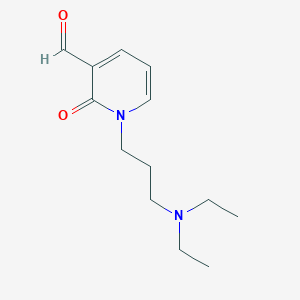
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)
![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)
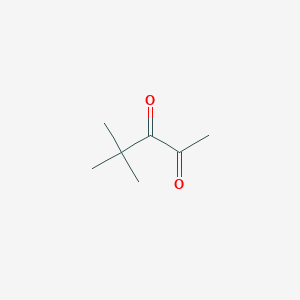
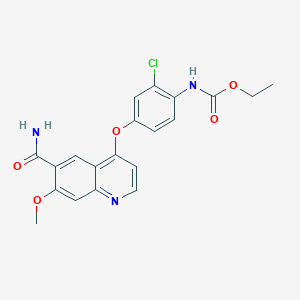
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
![Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12944762.png)
